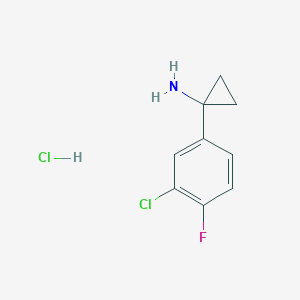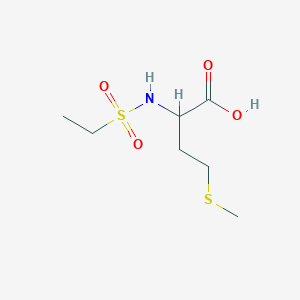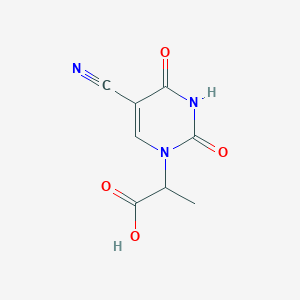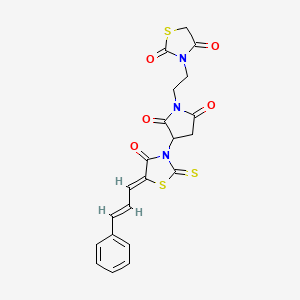
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The study of molecular structures and synthesis pathways for related compounds has been a focus of research to understand their properties and potential applications. For example, the synthesis and characterization of quinazoline derivatives have explored the structure-activity relationships, indicating the importance of specific substitutions on the benzene sulfonamide derivatives for achieving desired biological activities (Mujeeb Ur Rahman et al., 2014). Such studies are crucial for designing compounds with optimized properties for various scientific applications.
Catalytic Applications
Compounds containing benzenesulfonamide moieties have been investigated for their catalytic applications. The development of methodologies for the cyanation of chelation-assisted C-H bonds, using related sulfonamide compounds as efficient cyanating agents, demonstrates the potential of these compounds in facilitating the synthesis of benzonitrile derivatives through catalytic processes (Manthena Chaitanya et al., 2013).
Photoinduced Electron Transfer
Research on the photoinduced electron transfer mechanisms of compounds with similar structural motifs to "N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide" has revealed insights into the degenerate rearrangement processes. These studies contribute to a better understanding of photochemical reactions and could lead to applications in photodynamic therapy and the development of photoresponsive materials (H. Ikeda et al., 2003).
Fluorescent Probes
The synthesis and preliminary spectroscopic studies of analogues related to fluorophores demonstrate the potential of such compounds in the development of fluorescent probes for metal ions. These compounds show bathochromic shifts upon interaction with Zn(II), indicating their utility in detecting and quantifying metal ions in various environments (M. Kimber et al., 2003).
Antimicrobial and Anticancer Properties
Investigations into the antimicrobial and anticancer properties of sulfonamide derivatives have shown significant activity against various pathogens and cancer cell lines. These studies highlight the therapeutic potential of compounds with the benzenesulfonamide motif, laying the groundwork for the development of new antimicrobial and anticancer agents (S. Vanparia et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIPZXUKXWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

![N'-benzyl-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2493452.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)


